molecular formula C10H21ClN2O3 B3274278 (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride CAS No. 60417-38-1

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Cat. No.: B3274278
CAS No.: 60417-38-1
M. Wt: 252.74 g/mol
InChI Key: OVTLRMKNRNPEBY-LEUCUCNGSA-N
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Description

(S)-tert-Butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride (CAS Number: 60417-38-1) is a chiral dipeptide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H21ClN2O3 and molecular weight of 252.74 g/mol, serves as a crucial building block in peptide synthesis and drug development applications . The compound features a tert-butyl ester protection group, which provides enhanced stability and modified solubility properties for synthetic applications, while the hydrochloride salt improves handling characteristics. As a dipeptide analog consisting of two alanine residues in specific stereochemical configurations, this building block is particularly valuable for constructing peptide structures with defined chirality, essential for maintaining biological activity in therapeutic compounds . In pharmaceutical research, this chiral dipeptide building block finds application in the development of protease inhibitors, enzyme substrates, and peptidomimetic drugs where specific stereochemistry is critical for biological function. The protected carboxyl group allows for selective deprotection during sequential peptide synthesis, making it particularly useful for solid-phase peptide synthesis (SPPS) and fragment condensation strategies. Researchers utilize this compound in exploring structure-activity relationships and developing novel therapeutic agents, including those targeting apoptotic pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions under inert atmosphere at 2-8°C are recommended to maintain product stability and purity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLRMKNRNPEBY-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of H-Ala-Ala-OtBu It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. These effects suggest that H-Ala-Ala-OtBu . HCl may interact with its targets to modulate these physiological processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ala-Ala-OtBu It is known that amino acid derivatives can be absorbed and distributed throughout the body, where they can be metabolized and eventually excreted These properties would impact the bioavailability of H-Ala-Ala-OtBu

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Ala-Ala-OtBu Like other amino acid derivatives, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds.

Biological Activity

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, with the molecular formula C10H21ClN2O3C_{10}H_{21}ClN_{2}O_{3} and CAS number 60417-38-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is hypothesized to exhibit biological activity through its structural components that may interact with various biological targets. The presence of the tert-butyl group has implications for metabolic stability, while the amino acid moiety can facilitate interactions with proteins and enzymes involved in metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in vivo. The compound's metabolic stability is a critical factor influencing its bioavailability and therapeutic efficacy. Research indicates that compounds with a tert-butyl group often face challenges related to metabolic lability, which can lead to rapid clearance from the body .

In Vitro Studies

In vitro studies have shown that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing the tert-butyl group with more stable moieties has resulted in increased half-lives in liver microsomes . This suggests that this compound may benefit from similar modifications to enhance its therapeutic potential.

Case Studies

  • Metabolic Stability : A study highlighted the metabolic pathways involving cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2D6, which are known to metabolize compounds containing tert-butyl groups. The findings suggest that optimizing the structure of this compound could lead to improved pharmacokinetic profiles .
  • Anticancer Activity : Preliminary investigations into related compounds suggest potential anticancer properties. For example, compounds designed similarly have shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms involving microtubule stabilization and disruption of mitotic processes . Further research is needed to determine if this compound exhibits similar effects.
PropertyValue
Molecular FormulaC10H21ClN2O3C_{10}H_{21}ClN_{2}O_{3}
Molecular Weight252.74 g/mol
CAS Number60417-38-1
Purity≥95%

Table 2: Metabolic Stability Comparison

CompoundHalf-Life (min)Metabolic Pathway
(S)-tert-butyl 2-amino63CYP3A4/5, CYP2D6
Modified Compound114Improved stability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four key analogs based on structural features, stereochemistry, and applications:

Compound Name Molecular Formula CAS Number Key Substituents Stereochemistry Applications Reference
(S)-tert-Butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride Not explicitly provided Not provided tert-butyl ester, amide-linked alanine S,S Peptide synthesis, chiral intermediates -
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride C₇H₁₅ClN₂O₃ 105328-90-3 Methyl ester, amide-linked alanine R,R Chiral building block in organic synthesis
(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride Not provided 103614-40-0 tert-butyl ester, methylamino group S Stabilized intermediates, pharmaceutical R&D
Diethyl 2-(methylamino)malonate hydrochloride Not provided 27957-91-1 Diethyl ester, malonate core Not specified Nucleophile in alkylation reactions
tert-Butyl 3-amino-2-methylpropanoate hydrochloride C₈H₁₇ClNO₂ 1909335-94-9 tert-butyl ester, 3-amino-2-methyl Not specified Agrochemicals, drug development
Key Observations:
  • Steric and Solubility Effects: The tert-butyl group in the target compound and (S)-tert-butyl 2-(methylamino)propanoate hydrochloride provides superior steric protection compared to methyl or ethyl esters, enhancing stability in synthetic pathways .
  • Stereochemical Influence: The S,S configuration in the target compound contrasts with the R,R configuration in (R)-methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride, leading to divergent enantioselectivity in reactions .
  • Functional Group Diversity: The amide linkage in the target compound distinguishes it from esters with simpler amino groups (e.g., methylamino in CAS 103614-40-0), enabling peptide bond formation .

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Coupling of (S)-2-aminopropanoic acid derivatives with tert-butyl esters using activating agents (e.g., carbodiimides) under inert conditions. highlights the use of tert-butyl esters in coupling reactions with amines, requiring anhydrous solvents like THF or dichloromethane .
  • Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl in polar solvents (e.g., ethanol), followed by lyophilization. Solvent choice impacts crystallinity and purity .
  • Critical factors : Temperature control (<0°C during coupling) and chiral auxiliaries (e.g., benzyloxycarbonyl groups) preserve stereochemistry. Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating enantiomerically pure intermediates .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention time shifts indicate enantiomeric contamination .
  • NMR spectroscopy : Key signals include the tert-butyl singlet at ~1.4 ppm (9H) and amide protons at 6.5–7.5 ppm. Discrepancies in splitting patterns may indicate racemization .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 307.2 (calculated for C12H23ClN2O3+). Deviations >0.1 Da suggest impurities .

Q. What solubility properties should be considered for in vitro assays?

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). For organic phases, it is soluble in DMSO (100 mM) but insoluble in hexane. Adjust pH to 4–6 to prevent precipitation in buffer systems .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis affect the yield of the target compound, and how can these be mitigated?

  • Racemization : Elevated temperatures or prolonged reaction times during amide coupling can lead to epimerization. Use low-temperature (-20°C) coupling with HOBt/DIC to minimize this .
  • Side reactions : Tert-butyl ester hydrolysis under acidic conditions (e.g., TFA) can occur. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench promptly after completion .
  • Data contradiction example : reports a 75% yield using NaH/THF, while achieved 62% with SnCl4 catalysis. The disparity arises from solvent polarity effects on intermediate stability .

Q. What role does this compound play in the synthesis of peptide-based pharmaceuticals, and how can impurities be characterized?

  • Application : It serves as a chiral building block for protease inhibitors (e.g., moexipril analogs) and PROTACs. The tert-butyl group enhances cell permeability, while the hydrochloride improves bioavailability .
  • Impurity profiling : LC-MS/MS identifies common impurities like de-esterified analogs (m/z 251.1) or diastereomers. details using ion-pair chromatography (0.1% heptafluorobutyric acid in acetonitrile/water) for separation .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD) with proteases. A 2024 study () reported KD = 2.3 μM for a related aminopropanoate derivative .
  • X-ray crystallography : Co-crystallize with thrombin or trypsin-like proteases to resolve binding modes. The tert-butyl group often occupies hydrophobic S1 pockets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride
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(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

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